1-butyl-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of 1-butyl-1H-pyrazole derivatives can involve several methods. One common approach is the reaction of corresponding pyrazoles with β-methylacrolein diethyl acetal followed by nucleophilic substitution to produce butadienylpyrazoles. These compounds exhibit interesting behavior in Diels-Alder reactions, highlighting the synthetic versatility of pyrazole derivatives (Attaryan et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of 1-butyl-1H-pyrazole derivatives reveals insights into their tautomeric forms and intermolecular interactions. For instance, X-ray crystallography of certain 1H-pyrazole derivatives indicates the presence of tautomeric forms and the role of intermolecular hydrogen bonds in forming cyclic dimers. Such structural features are essential for understanding the compound's reactivity and properties (Wang et al., 2013).
Chemical Reactions and Properties
1-butyl-1H-pyrazole participates in various chemical reactions due to its reactive sites. Its behavior in Diels-Alder reactions as mentioned earlier, and its involvement in cyclocondensation reactions for synthesizing 1-aryl-3,4-substituted/annulated pyrazoles showcase its chemical versatility. Such reactions are critical for the development of new materials and pharmaceutical compounds (Peruncheralathan et al., 2005).
Scientific Research Applications
Pyrazole derivatives are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . They hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . Here are some of their applications:
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Medicine
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Agriculture
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Organic Synthesis
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Synthesis of Innovative Compounds
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Antimicrobial Action
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Kinase Inhibitors
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Coordination Chemistry and Organometallic Chemistry
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Synthesis of Innovative Compounds
- Pyrazole derivatives have been used in the synthesis of innovative compounds . For instance, a series of innovative 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides were synthesized using a convenient and high-yielding method . The process involved the utilization of chalcones and aminoguanidine hydrochloride under ultrasonic irradiation .
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Antimicrobial Action
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Kinase Inhibitors
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Coordination Chemistry and Organometallic Chemistry
Safety And Hazards
Future Directions
Pyrazoles have a wide range of applications in various fields of science and their popularity has skyrocketed since the early 1990s . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
1-butylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-2-3-6-9-7-4-5-8-9/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPJPCHSXGNEMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200082 | |
Record name | n-Butylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-1H-pyrazole | |
CAS RN |
52096-24-9 | |
Record name | n-Butylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052096249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | n-Butylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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